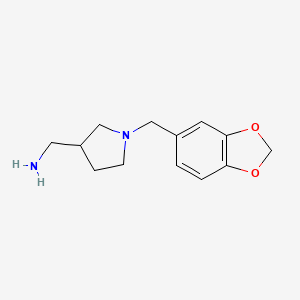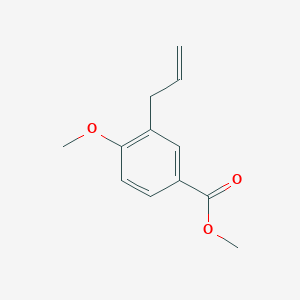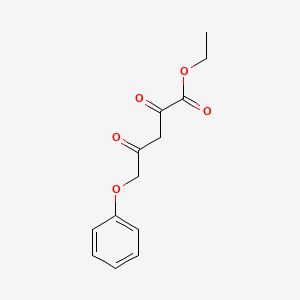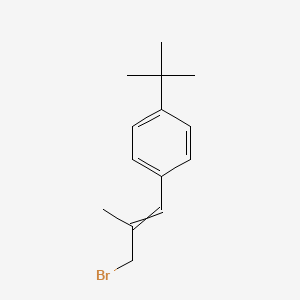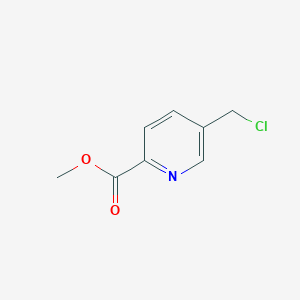
5-(Chloromethyl)-2-pyridinecarboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-2-pyridinecarboxylic acid methyl ester is an organic compound that belongs to the class of picolinates It is characterized by a picolinic acid core with a methyl ester group at the 5-position and a chloromethyl group at the same position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-(Chloromethyl)-2-pyridinecarboxylic acid methyl ester can be synthesized through several methods. One common approach involves the chloromethylation of methyl picolinate. This reaction typically uses chloromethyl methyl ether (MOM-Cl) as the chloromethylating agent in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to consistent product quality and higher throughput.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chloromethyl)-2-pyridinecarboxylic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Applications De Recherche Scientifique
5-(Chloromethyl)-2-pyridinecarboxylic acid methyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a building block in the design of biologically active molecules.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-2-pyridinecarboxylic acid methyl ester involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This reactivity is harnessed in the design of inhibitors or activators of specific enzymes or receptors. The picolinate core can also coordinate with metal ions, influencing the compound’s biological activity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-chloropicolinate
- Methyl 6-chloropicolinate
- Methyl 5-bromomethylpicolinate
Uniqueness
5-(Chloromethyl)-2-pyridinecarboxylic acid methyl ester is unique due to the specific positioning of the chloromethyl group at the 5-position, which imparts distinct reactivity and selectivity in chemical reactions. This positional isomerism can lead to different biological activities and applications compared to its analogs .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool in research and industrial applications. Continued exploration of its synthesis, reactions, and applications will likely yield further insights and innovations.
Propriétés
Formule moléculaire |
C8H8ClNO2 |
|---|---|
Poids moléculaire |
185.61 g/mol |
Nom IUPAC |
methyl 5-(chloromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)7-3-2-6(4-9)5-10-7/h2-3,5H,4H2,1H3 |
Clé InChI |
VLNWWGBYFYMVIA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC=C(C=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


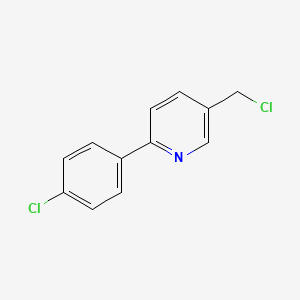

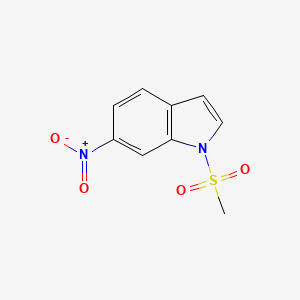
![2-[2,2-Bis(methyloxy)ethyl]isothiazolidine 1,1-dioxide](/img/structure/B8287548.png)
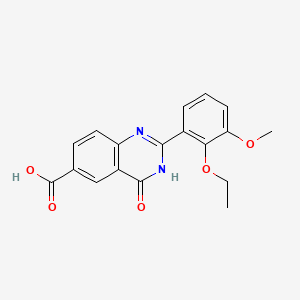
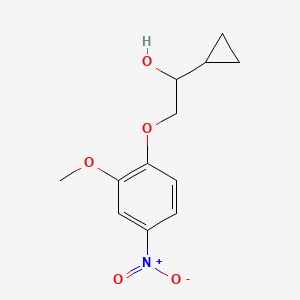
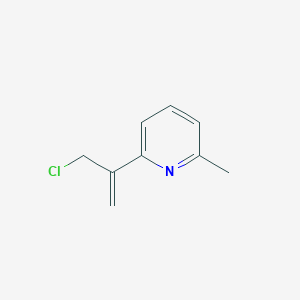
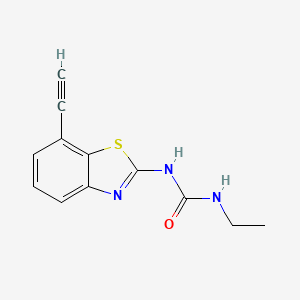
![3-Benzyl 8-(tert-butyl) 3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B8287589.png)
![5-(p-Nitrophenyl)-8-methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepine](/img/structure/B8287590.png)
